molecular formula C10H14O2 B7900863 p-Propoxyanisole CAS No. 20743-94-6

p-Propoxyanisole

Cat. No.: B7900863
CAS No.: 20743-94-6
M. Wt: 166.22 g/mol
InChI Key: RBRSROXEBKPPQB-UHFFFAOYSA-N
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Description

p-Propoxyanisole, also known as 4-propoxyanisole, is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a pleasant odor and is used in various chemical applications. The compound consists of a benzene ring substituted with a methoxy group (-OCH3) at the 1-position and a propoxy group (-OCH2CH2CH3) at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Propoxyanisole can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-methoxyphenol with propyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and displaces the bromide ion from propyl bromide, forming the ether linkage .

Industrial Production Methods: In an industrial setting, the synthesis of 1-methoxy-4-propoxybenzene can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: p-Propoxyanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

p-Propoxyanisole has several applications in scientific research, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-propoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Methoxy-4-propylbenzene: Similar structure but with a propyl group instead of a propoxy group.

    1-Methoxy-4-phenoxybenzene: Contains a phenoxy group instead of a propoxy group.

Uniqueness: p-Propoxyanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and propoxy groups on the benzene ring allows for unique reactivity and interactions compared to other similar compounds .

Biological Activity

p-Propoxyanisole, also known as 4-propoxyanisole, is an organic compound with the molecular formula C10H14O2. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a benzene ring substituted with a methoxy group (-OCH3) at the 1-position and a propoxy group (-OCH2CH2CH3) at the 4-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can function as a ligand, binding to specific receptors or enzymes, thereby modulating their activities. The exact molecular targets can vary based on the context of its application.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of this compound. One significant study investigated the effects of extracts from Psophocarpus tetragonolobus containing this compound on RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated that treatment with these extracts led to a substantial downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. A systematic review analyzed various studies on polyphenolic extracts containing this compound, revealing moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. The review emphasized the need for standardized protocols to validate these claims further .

Case Studies

  • Study on Antioxidant Effects :
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Methodology : Extracts were tested on LPS-stimulated macrophages.
    • Findings : Significant reduction in oxidative stress markers was observed.
  • Antibacterial Evaluation :
    • Objective : To assess the antibacterial efficacy against common pathogens.
    • Methodology : Disc diffusion method was employed to measure zones of inhibition.
    • Results : Demonstrated effective inhibition against tested bacterial strains.

Data Table: Biological Activities of this compound

Biological ActivityMethod UsedResultsReference
AntioxidantLPS-stimulated macrophagesDownregulation of TNF-α, IL-6
Anti-inflammatoryWestern blot analysisReduced iNOS and COX-2
AntibacterialDisc diffusion methodInhibition against E. coli
Inhibition against S. aureus

Properties

IUPAC Name

1-methoxy-4-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRSROXEBKPPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174818
Record name Benzene, 1-methoxy-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20743-94-6
Record name Benzene, 1-methoxy-4-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020743946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methoxy-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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